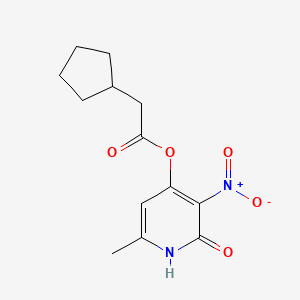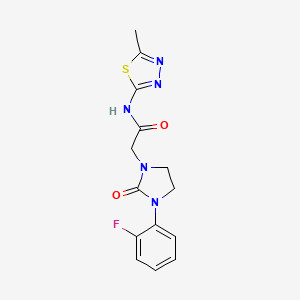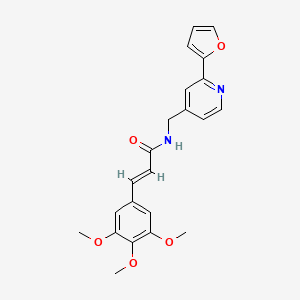
(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been shown to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound also inhibits the migration and invasion of cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibits a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its potent anticancer activity. This makes it a potential candidate for the development of new cancer therapeutics. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One of the potential areas of research is the development of new drug delivery systems to improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's mechanism of action and its potential targets in cancer cells. The compound's anti-inflammatory and antioxidant properties also make it a potential candidate for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Synthesis Methods
The synthesis of (E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 2-(furan-2-yl)pyridine-4-carbaldehyde and 3-(3,4,5-trimethoxyphenyl)acrylic acid with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalytic amount of piperidine. The resulting product is purified by column chromatography to obtain the final compound.
Scientific Research Applications
(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. The compound also exhibits anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
(E)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-19-12-15(13-20(27-2)22(19)28-3)6-7-21(25)24-14-16-8-9-23-17(11-16)18-5-4-10-29-18/h4-13H,14H2,1-3H3,(H,24,25)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQVEPWYXXAJO-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2633729.png)
![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2633731.png)


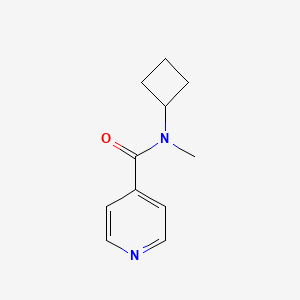
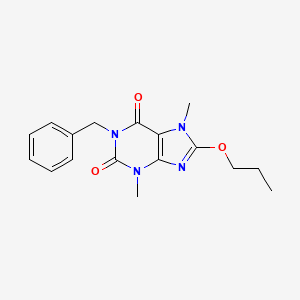

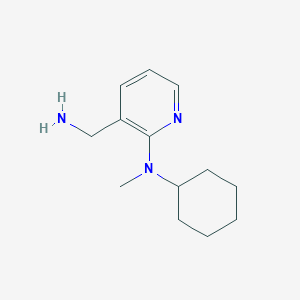
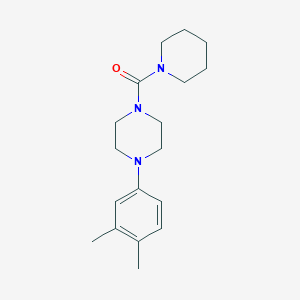
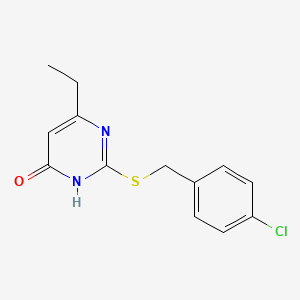
![4-benzyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633746.png)
